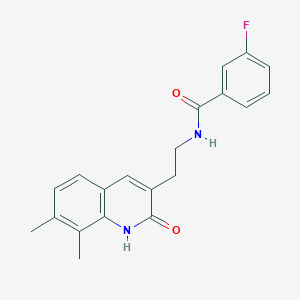
N-(3,3-diphenylpropyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "N-(3,3-diphenylpropyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide" is a chemical entity that appears to be structurally related to a class of compounds known as pyrazole carboxamides. These compounds are of interest due to their potential pharmacological properties, which include acting as cannabinoid receptor antagonists and Rho kinase inhibitors, among other activities. The papers provided discuss the synthesis and characterization of various pyrazole carboxamide derivatives, some of which have applications in medical imaging and the treatment of central nervous system disorders .
Synthesis Analysis
The synthesis of related pyrazole carboxamide compounds typically involves multi-step organic reactions starting from basic building blocks such as piperidine carboxylic acids, β-keto esters, and hydrazines. For instance, the synthesis of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates involves converting piperidine carboxylic acids to β-keto esters, followed by treatment with N,N-dimethylformamide dimethyl acetal and subsequent reaction with N-mono-substituted hydrazines . Another example is the synthesis of radiolabeled compounds for PET imaging, which involves nucleophilic displacement of bromide in a bromopyrazole ring with [18F]fluoride . These methods demonstrate the versatility and adaptability of synthetic routes to create a variety of pyrazole carboxamide derivatives.
Molecular Structure Analysis
The molecular structure of pyrazole carboxamide derivatives is typically confirmed using spectroscopic techniques such as IR, 1H NMR, and HRMS. In some cases, X-ray crystal analysis is employed to determine the precise three-dimensional arrangement of atoms within the molecule . The presence of various substituents on the pyrazole ring and the piperidine or piperazine moiety can significantly influence the molecular geometry and, consequently, the biological activity of these compounds.
Chemical Reactions Analysis
Pyrazole carboxamide derivatives can undergo a range of chemical reactions, including N-alkylation, acylation, and salt formation. These reactions are often used to modify the chemical structure to enhance the compound's pharmacological profile or to introduce radioactive isotopes for imaging purposes . The reactivity of these compounds is influenced by the presence of electron-donating or electron-withdrawing groups on the aromatic rings, which can affect the nucleophilicity and electrophilicity of the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole carboxamide derivatives, such as solubility, melting point, and stability, are crucial for their potential therapeutic application. These properties are determined by the compound's molecular structure and can be tailored through synthetic modifications. For example, the introduction of long alkyl chains can affect the lipophilicity of the compound, which in turn can influence its binding selectivity and pharmacological activity . The specific properties of "N-(3,3-diphenylpropyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide" would need to be experimentally determined to fully understand its behavior in biological systems.
属性
IUPAC Name |
N-(3,3-diphenylpropyl)-1-(3-methoxy-1-methylpyrazole-4-carbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O3/c1-30-19-24(26(29-30)34-2)27(33)31-17-14-22(15-18-31)25(32)28-16-13-23(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-12,19,22-23H,13-18H2,1-2H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCIVLFGMGOUJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCC(CC2)C(=O)NCCC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,3-diphenylpropyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

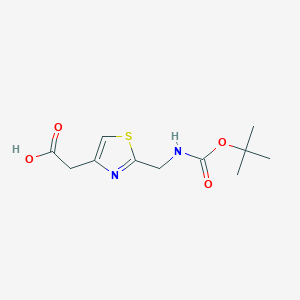
![tert-Butyl 8-benzylhexahydro-1H-pyrazino[1,2-a]pyrazine-2(6H)-carboxylate](/img/structure/B3020733.png)
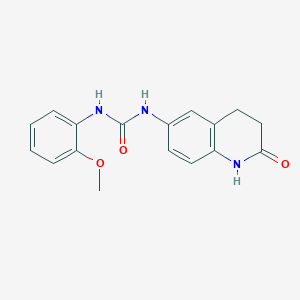
![5-Bromo-2-[[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-3-yl]methoxy]pyrimidine](/img/structure/B3020739.png)


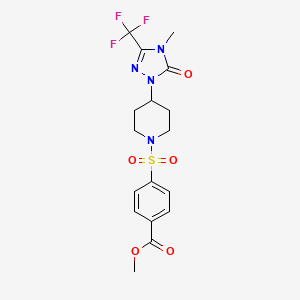

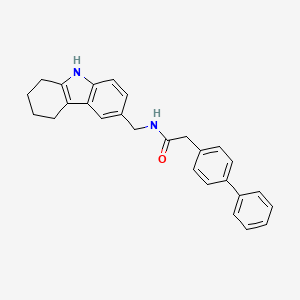
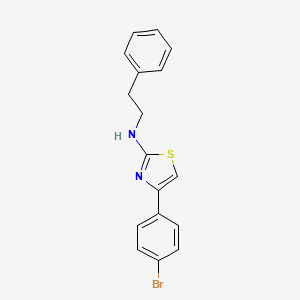
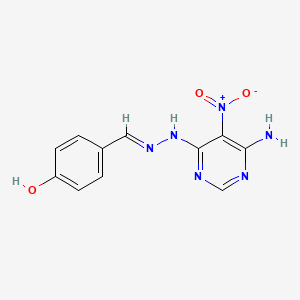
![N-(4-fluorophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B3020751.png)

